Cas no 42794-77-4 (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine)

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine structure
42794-77-4 structure
商品名:4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
CAS番号:42794-77-4
MF:C7H13N3
メガワット:139.198220968246
CID:334367
PubChem ID:287218

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl-
    • 2-Amino-4,6,6-trimethyldihydropyrimidine
    • 2-pyrimidinamine, 1,4-dihydro-4,4,6-trimethyl-
    • 4,6,6-Trimethyl-1,6-dihydro-pyrimidin-2-ylamin
    • 4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-ylamine
    • AC1L66W4
    • AC1Q4UD1
    • AR-1E5339
    • CTK4I6620
    • NSC349776
    • 4,4,6-trimethyl-1H-pyrimidin-2-amine
    • LS-05484
    • 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine
    • 4,6,6-trimethyl-1,6-dihydropyrimidin-2-amine
    • DTXSID50301857
    • SB55853
    • NSC-349776
    • CS-0323208
    • TQP1059
    • AKOS002210465
    • 4,4,6-Tri- methyl-3,4-dihydro-2(1H)-pyrimidinimin
    • MFCD06123094
    • CHEMBL3286536
    • 42794-77-4
    • ALBB-017136
    • STK203132
    • 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
    • インチ: InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10)
    • InChIKey: BPAJEVCTCJTYKP-UHFFFAOYSA-N
    • ほほえんだ: CC1NC(N)=NC(C)(C)C=1

計算された属性

  • せいみつぶんしりょう: 139.110947427g/mol
  • どういたいしつりょう: 139.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 50.4Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 217.0±33.0 °C at 760 mmHg
  • フラッシュポイント: 85.1±25.4 °C
  • じょうきあつ: 0.1±0.4 mmHg at 25°C

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine セキュリティ情報

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T057840-250mg
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4
250mg
$ 380.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
066133-500mg
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4
500mg
5119CNY 2021-05-07
TRC
T057840-100mg
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4
100mg
$ 185.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
066133-500mg
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4
500mg
5119.0CNY 2021-07-05
Chemenu
CM520052-1g
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4 97%
1g
$320 2023-02-02
Matrix Scientific
066133-5g
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4
5g
$955.00 2021-06-26
Matrix Scientific
066133-500mg
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4
500mg
$285.00 2021-06-26
A2B Chem LLC
AX46039-1g
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4 >95%
1g
$578.00 2024-04-20
A2B Chem LLC
AX46039-500mg
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
42794-77-4 >95%
500mg
$523.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393878-1g
4,6,6-Trimethyl-1,6-dihydropyrimidin-2-amine
42794-77-4 97%
1g
¥5180.00 2024-05-14

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine 関連文献

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amineに関する追加情報

Introduction to 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- (CAS No. 42794-77-4)

2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 42794-77-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivative family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural framework of 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- incorporates a pyrimidine core substituted with amine and methyl groups, which contribute to its unique chemical properties and reactivity.

The significance of 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- lies in its potential applications as a building block in the synthesis of more complex pharmacophores. Pyrimidine derivatives are extensively studied due to their resemblance to nucleic acid bases, making them valuable candidates for modulating biological pathways involved in DNA replication, transcription, and translation. The presence of multiple functional groups in 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- allows for further chemical modifications, enabling the development of novel compounds with tailored biological activities.

In recent years, there has been a surge in research focused on identifying and optimizing small molecules that can interact with biological targets at the molecular level. 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- has been explored as a precursor in the synthesis of potential therapeutic agents targeting various diseases. Its structural features make it a promising candidate for further derivatization to develop compounds with anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the formation of the pyrimidine ring through condensation reactions between urea derivatives and β-ketoesters or aldehydes. Subsequent functionalization steps introduce the amine and methyl groups at specific positions on the pyrimidine core. These synthetic strategies underscore the importance of 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl- as a key intermediate in pharmaceutical research.

One of the most compelling aspects of studying 2-Pyrimidinamine,1,6-dihydro-4,6,trimethyl is its potential role in drug discovery efforts aimed at addressing unmet medical needs. Researchers have leveraged its structural motifs to design molecules that can selectively inhibit enzymes or receptors implicated in diseases such as cancer and neurodegenerative disorders. The ability to modify its chemical structure allows for fine-tuning of pharmacokinetic and pharmacodynamic properties,enhancing drug efficacy and reducing side effects.

The pharmacological profile of derivatives of 2-Pyrimidinamine,1,dihydro-4, 66 -trimethyl has been investigated through both computational modeling and experimental studies. Computational approaches, such as molecular docking and quantum mechanics simulations,have provided insights into how these compounds interact with biological targets at an atomic level. These studies have revealed that subtle changes in the substituents attached to the pyrimidine ring can significantly alter binding affinity and specificity,highlighting the importance of structure-activity relationships (SAR) in drug design.

In experimental settings, researchers have synthesized various analogs of 2-Pyrimidinamine, 1,dihydro - 46 -trimethyl and evaluated their biological activity using in vitro and in vivo models. Some derivatives have demonstrated promising results in preclinical studies, showing efficacy against disease-related biomarkers without significant toxicity. These findings have spurred further interest in exploring the therapeutic potential of this compound class.

The growing body of evidence supporting the utility of pyrimidine derivatives in drug development has also prompted investigations into their mechanisms of action. Understanding how these compounds exert their effects on cellular pathways can lead to more rational drug design strategies。 For instance, studies have shown that certain pyrimidine-based molecules can inhibit kinases involved in cancer progression or modulate neurotransmitter receptors implicated in neurological disorders.

The future direction of research on 2-Pyrimidinamine, 1,dihydro - 46 -trimethyl and its derivatives is likely to be shaped by advancements in synthetic chemistry and biotechnology. New methodologies for constructing complex molecular architectures will enable researchers to explore more intricate derivatives with enhanced biological activity。 Additionally, interdisciplinary approaches combining computational biology with high-throughput screening techniques will accelerate the identification of lead compounds for further optimization.

In conclusion, 2 -Pyrimidinamine , 16 -dihydro - 46 ,66 -trimethyl (CAS No. 42794 -77 -4) represents a significant compound in pharmaceutical chemistry with diverse applications across drug discovery efforts。 Its unique structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases。 As research continues to uncover new biological functions and synthetic strategies for this compound class, its importance is expected to grow further, contributing to advancements in medicine and healthcare.

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